

An In-Depth Technical Guide to 2-Chloropyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloropyridine

Cat. No.: B7768013

[Get Quote](#)

Abstract

2-Chloropyridine (2-CP), a halogenated derivative of pyridine, stands as a cornerstone intermediate in the synthesis of a multitude of high-value compounds across the pharmaceutical and agrochemical industries. Its unique electronic structure, governed by the interplay between the electronegative chlorine atom and the electron-withdrawing pyridine ring nitrogen, imparts a distinct reactivity profile. This guide provides a comprehensive exploration of the physical and chemical properties of **2-Chloropyridine**, offering field-proven insights into its reactivity, synthetic applications, and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize this versatile synthon in their work.

Core Physicochemical Properties

2-Chloropyridine is a colorless to pale yellow liquid characterized by a distinct, irritating odor. [1] Its physical properties are fundamental to its handling, storage, and application in various reaction conditions. The key quantitative data are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ ClN	[2][3]
Molar Mass	113.54 g/mol	[2]
Appearance	Colorless to pale yellow clear liquid	[1][2]
Melting Point	-46 °C	[1][2][4]
Boiling Point	166 - 170 °C	[1][2][5]
Density	~1.20 g/mL at 20-25 °C	[1][2][4]
Flash Point	65 - 68 °C	[1][5]
Water Solubility	Sparingly soluble (~27 g/L)	[1][2][4]
Solubility	Miscible with most organic solvents, including ethanol and ether.	[1]
Vapor Pressure	~2.18 mmHg at 25 °C	[1]
Refractive Index	n _{20/D} ~1.532	[4]
pKa (conjugate acid)	0.49	[2][4]

The low pKa value highlights the electron-withdrawing nature of the pyridine ring, which is further accentuated by the inductive effect of the chlorine atom. This electronic feature is a critical determinant of its chemical reactivity, particularly in nucleophilic substitution reactions.

Chemical Reactivity and Synthetic Profile

The reactivity of **2-Chloropyridine** is dominated by the chemistry at the C2-Cl bond and the ability to functionalize the pyridine ring itself. Understanding these pathways is crucial for its effective use in complex molecule synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of **2-Chloropyridine** is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile.^{[2][3]} The pyridine nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex), thereby activating the C2 position for nucleophilic attack.^{[6][7]} This is in stark contrast to chlorobenzene, which is highly resistant to SNAr reactions.

Causality: The activation of the 2- and 4-positions in the pyridine ring towards nucleophilic attack is a direct consequence of the ability of the ring nitrogen to delocalize the negative charge of the intermediate.^[6] The 3-position is not similarly activated.

Common nucleophiles include:

- Amines: To form 2-aminopyridine derivatives.
- Alkoxides/Thiolates: To form 2-alkoxy/thio-pyridines.
- Carbon Nucleophiles: For C-C bond formation.

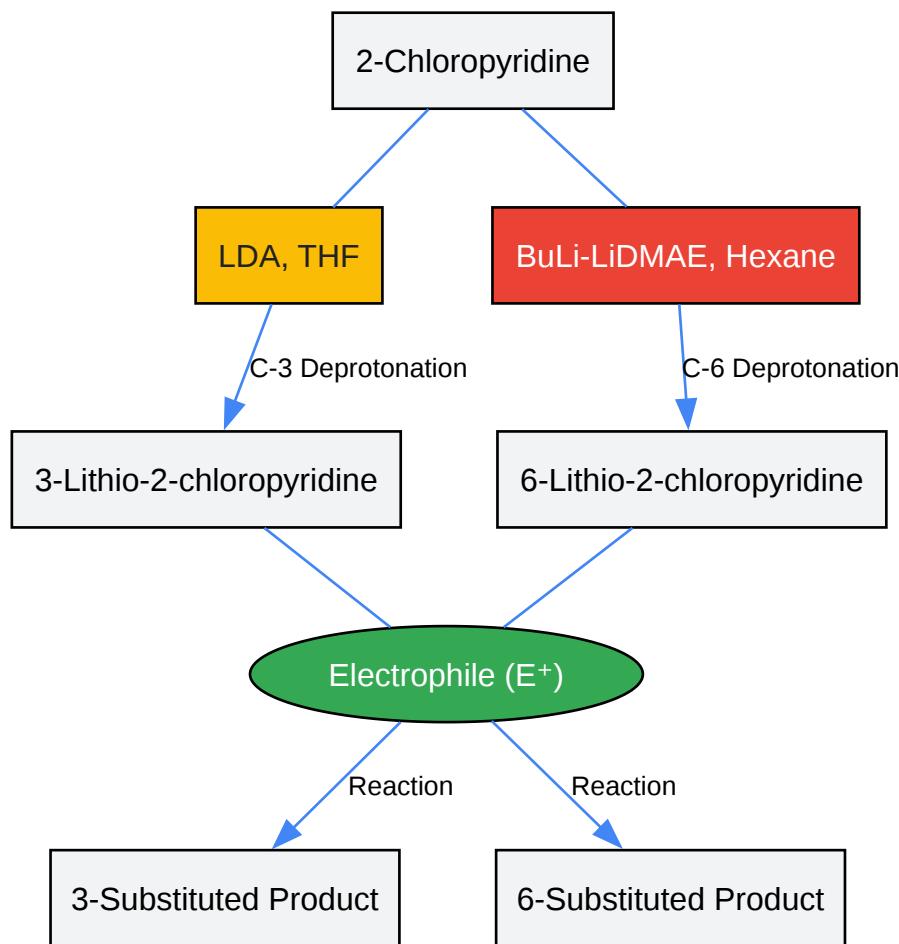
This reaction is the foundation for synthesizing numerous commercial products, including the antihistamine Pheniramine and the antiarrhythmic agent Disopyramide.^{[2][8]}

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) on **2-Chloropyridine**.

Experimental Protocol: Uncatalyzed Amination in a Flow Reactor

While SNAr reactions on activated halopyridines are facile, unsubstituted **2-Chloropyridine** often requires harsh conditions (e.g., high temperatures, extended reaction times) for successful conversion.^[9] Modern flow chemistry offers a robust solution.

- System Setup: A continuous-flow microreactor system equipped with a high-temperature module is used.
- Reagent Preparation: Prepare a solution of **2-Chloropyridine** (1.0 M) and the desired secondary amine (e.g., piperidine, 2.0 M) in a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP).


- Reaction Execution: Pump the reagent solution through the reactor, which is heated to a high temperature (e.g., 250-300 °C). The short residence time at high temperature overcomes the activation barrier without significant decomposition.[9]
- Workup: The output stream is collected, cooled, and subjected to standard aqueous workup and purification (e.g., extraction followed by column chromatography) to yield the 2-aminopyridine product.
- Validation: Product identity and purity are confirmed by NMR spectroscopy and mass spectrometry. This self-validating system ensures that the desired product is formed selectively under the specified conditions.

Directed ortho Metalation (DoM)

Functionalization of the pyridine ring via deprotonation is a powerful strategy. The reaction of **2-Chloropyridine** with organolithium reagents is highly dependent on the base used, allowing for exquisite regiochemical control.

- With LDA: Using lithium diisopropylamide (LDA) in THF results in exclusive lithiation at the C-3 position, directed by the chlorine atom.[10]
- With BuLi-LiDMAE: A "superbase" combination of n-butyllithium (BuLi) and lithium 2-(dimethylamino)ethoxide (LiDMAE) promotes an unusual and highly regioselective lithiation at the C-6 position.[10]

This differential reactivity allows for the selective introduction of electrophiles at either the C-3 or C-6 position, dramatically expanding the synthetic utility of the 2-CP scaffold.

[Click to download full resolution via product page](#)

Caption: Regioselective lithiation of **2-Chloropyridine** based on the choice of base.

Oxidation

Oxidation of **2-Chloropyridine**, typically with an oxidizing agent like hydrogen peroxide in acetic acid, yields **2-Chloropyridine-N-oxide**.^{[2][11]} This N-oxide is a valuable intermediate in its own right. The N-oxide functional group further activates the pyridine ring, particularly at the 4-position, for both nucleophilic and electrophilic substitutions.^{[11][12][13]}

Safety and Handling

2-Chloropyridine is a hazardous substance that requires strict handling protocols.

- Toxicity: It is classified as toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin.^{[1][14]} It is a lachrymator and causes severe irritation to the skin, eyes, and

respiratory tract.[1][15] Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[1][16]

- Personal Protective Equipment (PPE): Always handle **2-Chloropyridine** in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a lab coat.[15][16]
- Storage and Incompatibilities: Store in tightly closed containers in a cool, well-ventilated area away from sources of ignition.[17] It is incompatible with strong oxidizing agents and strong acids.[1][17]
- Disposal: Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations.

Conclusion

2-Chloropyridine is a synthetically versatile and commercially significant building block. Its value is derived from a well-defined reactivity profile, highlighted by its susceptibility to nucleophilic aromatic substitution and the potential for regioselective functionalization through directed metalation. While its hazardous nature demands careful handling, a thorough understanding of its properties empowers chemists to leverage this potent intermediate for the efficient synthesis of complex and important molecules in the pharmaceutical and agricultural sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. [2-Chloropyridine - Wikipedia](https://en.wikipedia.org/wiki/2-Chloropyridine) [en.wikipedia.org]
- 3. chempanda.com [chempanda.com]
- 4. [2-Chloropyridine CAS#: 109-09-1](https://m.chemicalbook.com/2-Chloropyridine-CAS-109-09-1.html) [m.chemicalbook.com]

- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com])
- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. lobachemie.com [lobachemie.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. nj.gov [nj.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloropyridine: Properties, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7768013#physical-and-chemical-properties-of-2-chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com